molecular formula C22H19FN4O3 B2530582 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide CAS No. 1260951-88-9

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide

Cat. No.: B2530582
CAS No.: 1260951-88-9
M. Wt: 406.417
InChI Key: TVQWKUURLVRRPN-UHFFFAOYSA-N
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Description

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide is a complex organic molecule featuring a unique arrangement of chemical functional groups. This compound is known for its diverse applications in scientific research, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide typically involves a multi-step reaction process. The synthesis can be initiated by preparing the oxadiazole ring through the cyclization of appropriate acyl hydrazides with suitable nitrile oxides. This intermediate is then coupled with a pyrrole derivative under controlled conditions. Finally, the resulting compound undergoes a substitution reaction with 4-methoxybenzylamine to yield the target molecule.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. Scale-up from laboratory conditions would necessitate rigorous control over temperature, pressure, and reagent concentrations, often utilizing batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide can undergo various types of reactions, including:

  • Oxidation: Potential for oxidative transformations at the pyrrole or benzyl positions.

  • Reduction: Reductive reactions may target the oxadiazole ring or the fluorophenyl group.

  • Substitution: Electrophilic and nucleophilic substitutions can occur, particularly at the pyrrole nitrogen or benzyl positions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and a range of electrophiles and nucleophiles for substitution reactions. Reaction conditions vary widely, from ambient to elevated temperatures, often requiring inert atmospheres to prevent unwanted side reactions.

Major Products

The major products from these reactions depend on the specific conditions employed. Oxidation might yield N-oxides or carbonyl derivatives, while reduction could lead to fully reduced moieties such as amines or alcohols. Substitution reactions typically result in derivatives with varied functional groups.

Scientific Research Applications

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide finds diverse applications in scientific research:

  • Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Potential use in biological assays to study enzyme interactions or cellular pathways.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Employed in the development of new materials with unique electronic or photonic properties.

Mechanism of Action

The mechanism by which 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide exerts its effects is largely determined by its interaction with specific molecular targets:

  • Molecular Targets: : Often targets proteins or enzymes, altering their function through binding interactions.

  • Pathways Involved: : May involve modulation of signaling pathways, such as those regulating cell growth or apoptosis, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide include:

  • Compounds with a 1,2,4-oxadiazole core, such as 3-(4-bromophenyl)-1,2,4-oxadiazole.

  • Analogous molecules with varying substituents at the pyrrole or benzyl positions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, providing a distinctive set of chemical properties and reactivity. This allows it to engage in unique interactions and exhibit properties not seen in closely related compounds.

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-29-18-10-4-15(5-11-18)13-24-20(28)14-27-12-2-3-19(27)22-25-21(26-30-22)16-6-8-17(23)9-7-16/h2-12H,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQWKUURLVRRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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